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For Researchers, Scientists, and Drug Development Professionals

Imeglimin, the first in a new class of oral antihyperglycemic agents known as the "glimins,"
presents a novel mechanism of action for the management of type 2 diabetes (T2D). This guide
provides a comprehensive comparison of Imeglimin hydrochloride's long-term efficacy and
safety profile with other established diabetes therapies, supported by key experimental data.

Long-Term Efficacy

Imeglimin has demonstrated sustained glycemic control in long-term clinical trials, both as a
monotherapy and in combination with other antidiabetic drugs. The TIMES (Trials of Imeglimin
for Efficacy and Safety) program, a series of Phase Il studies, provides the most robust long-
term data.

Table 1: Long-Term Efficacy of Imeglimin (52-Week Data)
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Trial

Treatment Group

Mean Change in
HbAlc from

Baseline HbAlc

(%) i
Baseline (%)
Imeglimin
TIMES 2[1][2] -0.46
Monotherapy
Imeglimin + Biguanide
I g -0.92
(e.g., Metformin)
Imeglimin + DPP-4
Inhibitor (e.qg., -0.92
Sitagliptin)
Imeglimin + SGLT2
. -0.57
Inhibitor
Imeglimin +
-0.56
Sulfonylurea
Imeglimin + GLP-1
. -0.12
Receptor Agonist
Imeglimin in T2D with
Chronic Kidney
TWINKLE[3][4][5] 7.59 -0.26 (LOCF)

Disease (CKD)
Stages G3b-5

LOCF: Last Observation Carried Forward

A real-world retrospective study in India (INDI-TIMES) showed a mean HbA1lc reduction of
1.12% in patients receiving Imeglimin 1000 mg twice daily.[6] Notably, in combination with a

DPP-4 inhibitor and low-dose metformin, adding Imeglimin resulted in a greater HbAlc

improvement compared to escalating the metformin dose at 24 weeks.[7]

Comparative Efficacy

Direct long-term head-to-head comparative trials with all classes of antidiabetic agents are not

yet extensively available. However, existing data allows for indirect comparisons.
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Imeglimin vs. Metformin

While both drugs impact mitochondrial function, their mechanisms differ.[8][9] A 24-week
randomized controlled trial comparing Imeglimin (2000mg/day) and Metformin (1000mg/day) in
drug-naive T2D patients showed a similar reduction in HbAlc.[10] However, Imeglimin
demonstrated a significant increase in both active GLP-1 and GIP levels, whereas Metformin
only increased active GLP-1 levels, suggesting a different effect on incretin secretion.[10][11]

Imeglimin vs. Sitagliptin (DPP-4 Inhibitor)

As an add-on therapy to sitagliptin, Imeglimin (1500 mg twice daily) for 12 weeks resulted in a
significant mean HbA1c reduction of 0.73% compared to placebo.[12][13] Another study
showed a 0.60% decrease in HbAlc with the combination therapy versus a 0.12% increase

with sitagliptin and placebo.[14][15]

Long-Term Safety and Tolerability

Imeglimin has demonstrated a favorable long-term safety profile.

Table 2: Overview of Long-Term Safety Profile of
Imeglimin (up to 52 weeks)
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Adverse Event Profile

Findings

Citations

Overall Incidence

The percentage of patients
experiencing at least one
treatment-emergent adverse
event (TEAE) was 75.5% in
the TIMES 2 trial, with most
events being mild to moderate

in intensity.

[2]

Serious TEAEs

Occurred in 5.6% of alll
patients in TIMES 2, with none
related to the study drug.

[2]

Common Adverse Events

The most common adverse
event reported in the
TWINKLE study (patients with
CKD) was diarrhea (10.0%).

[3][5]

Hypoglycemia

Imeglimin has a low risk of

severe hypoglycemia.

[16][17]

Gastrointestinal Side Effects

Generally well-tolerated with a

lower frequency of

gastrointestinal adverse effects

compared to metformin.

[18]

Cardiovascular Safety

Pre-clinical data suggests
potential cardiovascular
benefits, including improved
cardiac function. In a study of
patients with heart failure, no
adverse drug reactions were
observed, though a clear
association with major adverse
cardiovascular events remains

uncertain.

[18][19][20]

Renal Safety

Imeglimin is primarily excreted
by the kidneys. Dose

adjustments are necessary for

[3114][5][21]
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patients with moderate to
severe renal impairment. The
TWINKLE study confirmed a
favorable safety profile in
patients with T2D and CKD
stages G3b-5.

Lactic Acidosis

Animal studies suggest a lower
likelihood of causing lactic
acidosis compared to

metformin.

Mechanism of Action: Dual Effect on Glucose

Homeostasis

Imeglimin's unigue mechanism of action targets mitochondrial dysfunction, a key element in the

pathogenesis of T2D.[16][17] It improves glucose homeostasis through a dual mechanism:

e Enhanced Insulin Secretion: Imeglimin amplifies glucose-stimulated insulin secretion (GSIS)

from pancreatic 3-cells.[16][17] This is achieved by modulating mitochondrial function,

leading to increased ATP production and NAD+ synthesis.[16][17]

e Improved Insulin Sensitivity: Imeglimin enhances insulin action in the liver and skeletal

muscle.[16][17] It promotes insulin signal transduction by increasing Akt phosphorylation.[22]

- . e . 1 Glucose-Stimulated
Imeglimin Mitochondrial Bioenergetics 1 ATP & NAD+ sl Seerien

Pancreatic f-cell

Liver & Skeletal Muscle

Mitochondrial Function 1 Insulin Signaling (Akt) 1 Glucose Uptake & | HGP
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Caption: Imeglimin's dual mechanism of action.

Experimental Protocols
TIMES 2 (Long-term Safety and Efficacy Study)

o Study Design: A 52-week, open-label, multicenter, phase 3 trial.[1]

o Participants: 714 Japanese patients with type 2 diabetes inadequately controlled with diet
and exercise or with a single antidiabetic agent.[1][2]

« Intervention: All patients received Imeglimin 1000 mg twice daily, either as monotherapy or in
combination with their existing antidiabetic medication.[1]

o Primary Endpoint: Safety, assessed through adverse events, laboratory tests, and ECGs.[1]

e Secondary Endpoints: Changes from baseline in HbAlc and fasting plasma glucose at week
52.[1]

Screening & Enrollment
(N=714)

.

Imeglimin 1000mg BID
(Monotherapy or Combination)

52 Weeks
Primary Endpoint Assessment: Secondary Endpoint Assessment:
Safety (AEs, Labs, ECG) A HbAlc & FPG at Week 52

Click to download full resolution via product page

Caption: Workflow of the TIMES 2 clinical trial.
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MEGMI Study (Comparative Study Protocol)

o Study Design: A multicenter, prospective, randomized, open-label, parallel-group comparison
study.[23][24]

o Participants: 70 patients with T2D treated with a DPP-4 inhibitor plus low-dose metformin
(500-1000 mg/day) for over 12 weeks with HbAlc levels between 7.0% and 9.9%.[24]

« Intervention: Patients are randomized to either receive add-on Imeglimin 1000 mg twice daily
or have their metformin dose escalated for 24 weeks.[24]

e Primary Endpoint: Change in HbAlc after 24 weeks.[24]

e Secondary Endpoints: Changes in blood pressure, pulse rate, body weight, abdominal
circumference, and other laboratory parameters.[24]

Conclusion

Imeglimin hydrochloride demonstrates a sustained and robust efficacy profile in the long-
term management of type 2 diabetes, both as a monotherapy and in combination with other
widely used antidiabetic agents. Its novel mechanism of action, targeting mitochondrial
dysfunction to improve both insulin secretion and sensitivity, differentiates it from existing
therapies. The long-term safety data are favorable, indicating good tolerability with a low risk of
hypoglycemia and a better gastrointestinal profile compared to metformin. For patients with
renal impairment, Imeglimin can be used with appropriate dose adjustments. As a new
therapeutic option, Imeglimin offers a valuable addition to the T2D treatment armamentarium,
particularly for patients where existing therapies are not sufficient or well-tolerated. Further
long-term, head-to-head comparative studies will be beneficial to fully elucidate its position in
the evolving landscape of diabetes management.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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